4-Methylpyridine-3-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylpyridine-3-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5-2-3-7-4-6(5)8/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDOSSDLJWOOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Methylpyridine 3 Thiol and Its Structural Analogues
Direct Synthesis Strategies for Pyridine-3-thiols
Direct methods for the synthesis of pyridine-3-thiols primarily focus on the efficient formation of the C-S bond at the 3-position of the pyridine (B92270) ring. These strategies are advantageous as they can often be applied to functionalized pyridine precursors, offering a direct route to the target thiol.
Transition-Metal Catalyzed Coupling Reactions for Carbon-Sulfur Bond Formation
The formation of aryl carbon-sulfur bonds has been significantly advanced through the use of transition-metal catalysis. nih.gov Although sulfur compounds can sometimes inhibit catalyst activity through strong coordination, various catalytic systems have been developed that effectively facilitate these transformations in high yields. nih.gov Palladium-catalyzed coupling of thiols with aryl halides is a prominent method, but other metals like copper, nickel, and cobalt have also been successfully employed. nih.govuu.nl
These reactions typically involve the cross-coupling of a pyridine halide (or pseudohalide, such as a triflate) with a thiol or a thiol precursor. researchgate.net Copper-catalyzed systems, for instance, offer a cost-effective and efficient means for C-S bond formation between aryl iodides and thiophenols, often proceeding under mild conditions with low catalyst loading and without the need for complex ligands. uu.nl Cobalt-catalyzed processes can couple both aryl and alkyl thiols with aryl iodides and bromides. nih.gov The general mechanism for these reactions involves the oxidative addition of the pyridine halide to the metal center, followed by reaction with the thiolate and subsequent reductive elimination to yield the desired pyridine-thiol derivative and regenerate the catalyst. nih.gov
Table 1: Overview of Transition-Metal Catalyzed C-S Coupling Reactions
| Catalyst System | Reactants | Key Features |
|---|---|---|
| Palladium (e.g., Pd(PPh3)4) | Pyridine Halide + Thiol | One of the earliest and most established methods for this transformation. uu.nl |
| Copper (e.g., CuI) | Pyridine Iodide + Thiol | Ligand-free, low catalyst loading, good functional group tolerance. uu.nl |
| Cobalt | Pyridine Halide + Thiol | Effective for coupling with both aryl and alkyl thiols. nih.gov |
| Nickel | Pyridine Halide + Thiol | Provides an alternative to more expensive palladium catalysts. |
Reductive Transformations of Sulfonyl and Thiocyanato Precursors
An alternative strategy for synthesizing pyridine-3-thiols involves the reduction of more oxidized sulfur-containing functional groups, such as sulfonyl halides or thiocyanates, that are pre-installed on the pyridine ring.
Sulfonyl Precursors: Pyridine-3-sulfonyl chlorides can be synthesized from the corresponding thiols through oxidative chlorination. rsc.org The subsequent reduction of the sulfonyl chloride group to a thiol is a key step. This transformation can be achieved using potent reducing agents like lithium aluminum hydride (LiAlH₄) or by employing milder, more selective reagents depending on the other functional groups present in the molecule.
Thiocyanato Precursors: The thiocyanato group (-SCN) serves as an excellent precursor to thiols. Pyridine-3-thiocyanates can be prepared through various methods, including the Sandmeyer reaction of 3-aminopyridines. The reduction of the thiocyanato group to the thiol is typically straightforward and high-yielding. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), which can selectively reduce the thiocyanate (B1210189) in the presence of other functional groups. nih.gov The utility of this method has been demonstrated in the conversion of various organic thiocyanates into their corresponding thiols. nih.gov
Synthesis of Specific 4-Methylpyridine-3-thiol Derivatives
The general strategies for C-S bond formation can be adapted for the synthesis of specifically substituted derivatives, such as those containing an amino group, which are valuable building blocks for more complex molecules.
Preparation of 2-Amino-4-methylpyridine-3-thiol (B563950)
The synthesis of 2-amino-4-methylpyridine-3-thiol requires a multi-step approach, often starting from a pre-functionalized 4-methylpyridine. A plausible synthetic route can be designed starting from 3-amino-4-methylpyridine (B17607). The synthesis of this precursor can be achieved from 4-methylpyridine-3-boronic acid in a single step with high yield. patsnap.comgoogle.com
A common method to introduce a sulfur functionality at the 3-position of an aminopyridine is via the Sandmeyer reaction. The amino group of 3-amino-4-methylpyridine can be converted to a diazonium salt, which is then reacted with a sulfur nucleophile like potassium thiocyanate to introduce a thiocyanato group at the 3-position. The resulting 4-methyl-3-thiocyanatopyridine can then be reduced to the target this compound. If the starting material is 2-amino-4-methylpyridine, similar diazotization and substitution reactions can be envisioned, followed by the introduction of the thiol group at the 3-position, potentially through lithiation and reaction with a sulfur electrophile, although this may present regioselectivity challenges.
Multi-Component and Cascade Reaction Approaches
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing parts of all starting materials, offer a highly efficient route to complex heterocyclic structures. nih.gov The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, combines an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine ring, which can be subsequently oxidized. nih.gov This methodology has been adapted for the synthesis of various substituted pyridines. researchgate.net
For the synthesis of functionalized pyridine-thiols, a modified Hantzsch-type reaction or a Gewald-type reaction could be employed. For instance, a multi-component reaction involving a β-ketothioamide, an aldehyde, and a suitable active methylene (B1212753) compound could potentially construct the this compound scaffold in a convergent manner.
Cascade reactions, which involve a sequence of intramolecular reactions, provide another sophisticated approach. A cascade synthesis of thieno[2,3-b]pyridines, for example, starts from a substituted pyridine-thiol that undergoes reaction with an α-halogen compound, leading to an intramolecular cyclization. scielo.br This highlights how a pre-formed pyridine-thiol can be a substrate for building more complex, fused heterocyclic systems in a step-economical fashion.
Table 2: Example of a Conceptual Multi-Component Reaction for Pyridine Synthesis
| Reaction Type | Components | Product Type | Potential for Thiol Introduction |
|---|---|---|---|
| Hantzsch Pyridine Synthesis | Aldehyde + 2x β-Ketoester + Ammonia | 1,4-Dihydropyridine (oxidized to Pyridine) | Use of a β-ketothioester or subsequent functionalization. nih.govresearchgate.net |
| Gewald Aminothiophene Synthesis | Ketone + α-Cyanoester + Sulfur | 2-Aminothiophene | Can be adapted for pyridine synthesis by using different starting materials. |
Methodological Advancements in Yield and Purity Optimization
Optimizing the yield and purity of this compound and its analogues is crucial for their practical application. Methodological advancements focus on refining reaction conditions, including the choice of catalysts, solvents, temperature, and purification techniques.
In transition-metal-catalyzed C-S coupling reactions, the choice of ligand can significantly impact reaction efficiency and selectivity. researchgate.net While some modern copper-catalyzed systems can operate without ligands, specifically designed phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are often essential in palladium-catalyzed reactions to prevent catalyst deactivation and promote the desired coupling. uu.nlresearchgate.net The selection of the base and solvent is also critical to ensure solubility and facilitate the catalytic cycle.
Table 3: Parameters for Optimization in Pyridine-Thiol Synthesis
| Parameter | Influence on Reaction | Example |
|---|---|---|
| Catalyst/Ligand | Affects reaction rate, yield, and selectivity. Prevents catalyst poisoning. nih.gov | Using specific bidentate phosphine ligands in palladium catalysis can improve outcomes. uu.nl |
| Solvent | Influences solubility of reactants and intermediates, and can affect reaction pathways. | Dichloromethane or ethanol (B145695) are common solvents in aminopyridine synthesis. patsnap.com |
| Temperature | Controls reaction rate; higher temperatures can increase side product formation. | Increasing temperature from 340°C to 420°C was found to increase the yield of methylpyridines in a specific catalytic process. semanticscholar.org |
| Base | Essential for deprotonating thiols or other nucleophiles in coupling reactions. | Sodium hydroxide (B78521) or potassium tert-butoxide are used in various synthetic steps. patsnap.comgoogle.com |
| Purification Method | Crucial for isolating the target compound from byproducts and unreacted starting materials. | Recrystallization from ethyl acetate (B1210297) or acid-base extraction are effective methods. patsnap.comgoogle.com |
Chemical Reactivity and Mechanistic Pathways of 4 Methylpyridine 3 Thiol
Investigations into Thiol-Thione Tautomerism
The chemical behavior of 4-Methylpyridine-3-thiol is significantly influenced by its existence in a tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic zwitterionic) forms. This phenomenon, common to many mercapto-substituted heterocyclic compounds, dictates the molecule's reactivity and physical properties.
The existence of both thiol and thione tautomers of mercaptopyridine derivatives has been confirmed through various spectroscopic and analytical methods. In the solid state, compounds of this class predominantly exist in the thione form. researchgate.netbohrium.com This is often characterized by the presence of N-H absorption bands in infrared (IR) spectra. researchgate.net X-ray crystallography on related molecules, such as substituted 4-phenyl-4-thiazoline-2-thiones, has also definitively established the thione tautomer in the solid phase. science.gov
In solution, the picture is more complex, with both forms potentially coexisting. The specific tautomer that predominates is highly dependent on the conditions. Spectrophotometric studies (UV-Vis) are commonly employed to study this equilibrium in solution, as the thiol and thione forms exhibit distinct absorption spectra. bohrium.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton and carbon-13 NMR, is another powerful tool for observing the tautomeric effect in mercaptopyridine derivatives. researchgate.net
The equilibrium between the thiol and thione forms is highly sensitive to the surrounding environment, particularly the polarity of the solvent and the concentration of the solute (self-association). A clear trend has been established for mercaptopyridines and mercaptopyrimidines:
Polar Solvents : In polar solvents such as ethanol (B145695) and water, the equilibrium is significantly shifted towards the more polar thione form. researchgate.netresearchgate.net
Nonpolar Solvents : Conversely, in dilute solutions of nonpolar solvents, the less polar thiol form is predominant. researchgate.netresearchgate.net
Self-Association : At higher concentrations, self-association through intermolecular hydrogen bonding can also favor the thione tautomer, similar to the effect of polar solvents. researchgate.net
The stabilization of different tautomers by various solvents can be summarized as follows:
| Solvent Type | Predominant Tautomer | Rationale |
| Polar (e.g., Ethanol, Water) | Thione | The polar nature of the solvent stabilizes the more polar, zwitterionic thione structure. |
| Nonpolar (e.g., Dioxane, Dichloroethane) | Thiol | The less polar aromatic thiol form is preferentially stabilized in nonpolar environments. researchgate.net |
The interconversion between tautomers is a dynamic process governed by kinetic and thermodynamic parameters. Studies on related tautomeric systems have allowed for the quantitative estimation of thermodynamic values such as the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of the equilibrium. nih.gov Typically, the equilibrium is found to be primarily enthalpy-driven. nih.gov
The kinetics of tautomerization can be followed spectrophotometrically by observing the changes in absorption spectra over time. researchgate.netresearchgate.net For some mercaptopyridines in certain solvents like ethanol, a slow transformation from the thiol form to other species is observed upon standing. researchgate.netresearchgate.net Theoretical studies using quantum chemical methods, such as Density Functional Theory (DFT), have also been employed to calculate the energy barriers for proton transfer and the relative stabilities of the tautomers, providing insight into both the kinetic and thermodynamic aspects of the process. science.govnih.gov For many related heterocyclic thiones, calculations consistently show the thione form to be the most stable tautomer in the gas phase. nih.gov
Transformations Involving the Thiol Functionality
The thiol group (-SH) in the tautomeric equilibrium is a reactive functional group that can participate in a variety of chemical transformations, including additions to unsaturated bonds and oxidation reactions.
The addition of a thiol across a carbon-carbon double bond (thiol-ene) or triple bond (thiol-yne) is a powerful and efficient transformation known as hydrothiolation. wikipedia.org This reaction is widely recognized as a form of "click chemistry" due to its high yields, rapid reaction rates, stereoselectivity, and strong thermodynamic driving force. wikipedia.org
The most common mechanism for the thiol-ene reaction is a free-radical addition, which can be initiated by light (photoinitiation), heat, or a radical initiator. wikipedia.orgnih.gov The process proceeds via a step-growth mechanism:
Initiation : A radical initiator abstracts the hydrogen atom from the thiol (R-SH), generating a reactive thiyl radical (R-S•). nih.gov
Propagation : The thiyl radical adds to the alkene (ene), typically at the terminal carbon, resulting in an anti-Markovnikov addition and forming a carbon-centered radical. wikipedia.orgmdpi.com
Chain Transfer : The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. nih.gov
This reaction allows for the covalent attachment of the this compound moiety to molecules containing alkene or alkyne functionalities, creating more complex thioether structures.
| Characteristic | Description |
| Reaction Type | Click Chemistry |
| Mechanism | Primarily free-radical step-growth polymerization. wikipedia.orgnih.gov |
| Regioselectivity | Predominantly anti-Markovnikov addition. wikipedia.org |
| Conditions | Can be initiated by UV light, heat, or radical initiators. researchgate.net |
| Advantages | High yield, fast rates, not inhibited by oxygen, forms homogenous products. wikipedia.orgnih.gov |
The thiol group is susceptible to oxidation. A common and important oxidative pathway for thiols is their conversion to disulfides (R-S-S-R). This transformation can occur through various mechanisms, including both one-electron and two-electron redox pathways. nih.gov
Spectrophotometric studies on mercaptopyridines have shown that, upon standing in solution, the thiol form can undergo a quantitative transformation to the corresponding symmetrical disulfide. researchgate.netresearchgate.net This process represents a formal dehydrogenation of two thiol molecules to form a disulfide bond. nih.gov
The mechanisms for this oxidation can be complex:
One-Electron Oxidation : This pathway involves the formation of a thiyl radical (RS•). The recombination of two thiyl radicals then directly yields the disulfide. nih.gov
Two-Electron Oxidation : This can proceed through intermediate species such as a sulfenic acid (RSOH), which then reacts rapidly with another thiol molecule to give the disulfide. nih.gov
A wide range of oxidants, including molecular oxygen (often catalyzed), hydrogen peroxide, and dimethyl sulfoxide, can facilitate the oxidative coupling of thiols to disulfides. biolmolchem.comorganic-chemistry.org In the case of this compound, this oxidation would result in the formation of bis(4-methylpyridin-3-yl) disulfide. This thiol-disulfide process can be reversible, implying potential relevance in biological contexts. researchgate.net
Nucleophilic Substitutions and Derivatizations at the Sulfur Center
The sulfur atom of the thiol group in this compound is a primary site for nucleophilic reactions and derivatizations. The acidity of the thiol proton allows for the ready formation of the corresponding thiolate anion, a potent nucleophile. This enhanced nucleophilicity drives a variety of substitution reactions at the sulfur center.
S-Alkylation: The thiolate of this compound can readily participate in nucleophilic substitution reactions with alkyl halides to form 4-methyl-3-(alkylthio)pyridine derivatives, also known as thioethers. This S-alkylation typically proceeds via an SN2 mechanism, particularly with primary and secondary alkyl halides. The reaction involves the attack of the sulfur nucleophile on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group.
S-Acylation: Reaction of this compound with acylating agents, such as acyl chlorides or acid anhydrides, results in the formation of S-thioesters. This S-acylation process is a nucleophilic acyl substitution where the sulfur atom attacks the carbonyl carbon of the acylating agent. Thioesters are important intermediates in organic synthesis and have unique reactivity compared to their oxygen-containing ester counterparts.
The following table summarizes common nucleophilic substitution reactions at the sulfur center of this compound.
| Reaction Type | Reagent Class | Product Class | Mechanistic Pathway |
| S-Alkylation | Alkyl Halides (R-X) | Thioethers (Ar-S-R) | SN2 |
| S-Acylation | Acyl Halides (RCO-X) | Thioesters (Ar-S-COR) | Nucleophilic Acyl Substitution |
Note: Ar represents the 4-methylpyridin-3-yl group.
Reactivity of the Pyridine (B92270) Nucleus and Methyl Substituent
The pyridine nucleus and the methyl substituent of this compound also exhibit characteristic reactivities, although these can be influenced by the electronic effects of the thiol group.
Reactivity of the Pyridine Nucleus: The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This generally deactivates the ring towards electrophilic aromatic substitution, which, when it occurs, is directed to the C-3 and C-5 positions under forcing conditions. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, typically at the C-2 and C-6 positions, especially if a good leaving group is present. The presence of the electron-donating thiol and methyl groups can modulate this inherent reactivity, though specific studies on this compound are limited.
Reactivity of the Methyl Substituent: The methyl group at the 4-position (γ-position) of the pyridine ring can undergo reactions typical of picolines. One important reaction is deprotonation of the methyl group using a strong base, such as an organolithium reagent, to form a resonance-stabilized carbanion. mdpi.com This nucleophilic species can then react with various electrophiles, allowing for the elaboration of the methyl group into more complex side chains. mdpi.com
Another key reaction of the methyl group is oxidation. Under controlled conditions, the methyl group can be oxidized to a carboxylic acid, which would yield 3-mercaptonicotinic acid. Catalytic oxidation is a common method for the conversion of methylpyridines to their corresponding pyridinecarboxylic acids. researchgate.netijcce.ac.ir
The table below outlines the potential reactivity of the pyridine nucleus and the methyl substituent.
| Functional Group | Reaction Type | Reagent/Condition | Potential Product |
| Pyridine Nucleus | Electrophilic Substitution | Strong Electrophile / Harsh Conditions | 3- or 5-substituted derivative |
| Pyridine Nucleus | Nucleophilic Substitution | Strong Nucleophile / Leaving Group | 2- or 6-substituted derivative |
| Methyl Substituent | Deprotonation-Alkylation | Strong Base (e.g., LDA), then Electrophile (E+) | 4-(CH₂E)-pyridine-3-thiol |
| Methyl Substituent | Oxidation | Oxidizing Agent (e.g., KMnO₄) | 3-Mercaptonicotinic acid |
Sophisticated Spectroscopic and Structural Elucidation of 4 Methylpyridine 3 Thiol
Advanced Vibrational Spectroscopy Applications
Vibrational spectroscopy is a cornerstone for identifying and characterizing the structural features of molecules like 4-methylpyridine-3-thiol.
While a specific, experimentally verified spectrum for this compound is not widely available, its vibrational characteristics can be predicted based on the analysis of related compounds. The IR and Raman spectra are expected to be dominated by vibrations corresponding to the pyridine (B92270) ring, the methyl group, and the thiol substituent.
Key vibrational modes anticipated for this compound include:
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The methyl group (CH₃) would exhibit symmetric and asymmetric stretching modes in the 2850-3000 cm⁻¹ range.
S-H Stretching: A weak absorption band corresponding to the S-H stretching of the thiol group is expected around 2550-2600 cm⁻¹. Its low intensity is a characteristic feature.
C=C and C=N Ring Stretching: The pyridine ring gives rise to several characteristic bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations. elixirpublishers.com
C-H Bending: In-plane C-H bending vibrations are predicted to occur in the 1000-1300 cm⁻¹ range, while out-of-plane bending modes are found at lower wavenumbers, typically between 800-950 cm⁻¹. elixirpublishers.com
C-S Stretching: The carbon-sulfur stretching vibration is generally weak and appears in the fingerprint region between 600-800 cm⁻¹. rsc.org
These vibrational fingerprints are crucial for the structural confirmation of the molecule.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Methyl C-H Stretch | 2850 - 3000 | Medium |
| S-H Stretch | 2550 - 2600 | Weak |
| C=C, C=N Ring Stretch | 1400 - 1600 | Strong to Medium |
| C-H In-plane Bend | 1000 - 1300 | Medium |
| C-H Out-of-plane Bend | 800 - 950 | Strong |
| C-S Stretch | 600 - 800 | Weak to Medium |
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed onto metallic nanostructures. For thiol-containing compounds like this compound, SERS can provide detailed information about the adsorption mechanism and orientation on surfaces, typically gold or silver.
Based on studies of the related molecule 4-mercaptopyridine (B10438) (4MPy), it is understood that adsorption to the metal surface occurs primarily through the sulfur atom, which forms a strong bond with the metal. nih.gov This interaction leads to a significant enhancement of the Raman signal, allowing for detection at very low concentrations, even down to the single-molecule level. arxiv.org
In a typical SERS spectrum of an adsorbed pyridinethiol, certain vibrational modes are selectively enhanced. These often include the ring breathing modes (around 1000-1100 cm⁻¹) and other in-plane ring vibrations. nih.govbeilstein-journals.org The enhancement pattern can provide clues about the molecule's orientation relative to the surface. For instance, a strong enhancement of ring modes suggests an orientation where the pyridine ring is tilted with respect to the surface. The absence or weakness of the S-H stretching band, coupled with the appearance of a strong C-S stretching band, serves as direct evidence of covalent bond formation between the sulfur atom and the metal surface. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of protons and carbon atoms.
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The methyl group protons would appear as a singlet in the aliphatic region, typically around 2.3-2.5 ppm. The thiol proton (S-H) would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would display six signals: five for the aromatic carbons of the pyridine ring and one for the methyl carbon. The carbon atom attached to the thiol group (C-S) would be significantly influenced by the sulfur atom. Aromatic carbons generally appear in the 120-150 ppm range, while the methyl carbon signal is expected at approximately 15-25 ppm. chemicalbook.comoregonstate.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₃ | ~2.3 - 2.5 (s) | ~15 - 25 |
| -SH | Variable (broad s) | - |
| Pyridine C2-H | ~8.2 - 8.5 | ~145 - 155 |
| Pyridine C3-S | - | ~125 - 135 |
| Pyridine C4-CH₃ | - | ~140 - 150 |
| Pyridine C5-H | ~7.0 - 7.3 | ~120 - 130 |
| Pyridine C6-H | ~8.2 - 8.5 | ~145 - 155 |
Mercaptopyridines are known to exist in a tautomeric equilibrium between the thiol form (containing an S-H group) and the thione form (a zwitterion with a C=S bond and a protonated nitrogen atom). researchgate.netresearchgate.net This equilibrium is sensitive to solvent polarity, temperature, and pH.
NMR spectroscopy is a powerful method to study this dynamic process. The presence of two distinct sets of signals in the NMR spectrum would indicate a slow exchange between the two tautomers on the NMR timescale. More commonly, a single set of averaged signals is observed, with chemical shifts that are a weighted average of the two forms.
Key NMR indicators for studying this tautomerism include:
N-H Proton Signal: The thione form possesses an N-H proton. Its observation, typically as a broad signal at a downfield chemical shift, is strong evidence for the presence of this tautomer.
Solvent Effects: The equilibrium can be shifted by changing the solvent. Polar, protic solvents tend to stabilize the more polar zwitterionic thione form, leading to predictable changes in the chemical shifts of the ring protons and carbons. researchgate.net
Temperature Studies: Variable-temperature NMR experiments can also be used to study the dynamics of the tautomeric exchange.
By analyzing these spectral features, the relative populations of the thiol and thione forms and the thermodynamics of the equilibrium can be determined.
Mass Spectrometric Approaches
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₆H₇NS), the exact molecular weight is 125.030 Da.
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 125. Subsequent fragmentation could proceed through several pathways, including:
Loss of a hydrogen atom: [M-H]⁺ at m/z = 124.
Loss of the thiol radical (•SH): [M-SH]⁺ at m/z = 92, corresponding to the 4-methylpyridyl cation.
Loss of hydrogen sulfide (H₂S): [M-H₂S]⁺˙ at m/z = 91.
Ring Fragmentation: Cleavage of the pyridine ring, a characteristic fragmentation pathway for pyridines, would lead to smaller charged fragments.
Analysis of the mass spectrum of the related compound 4-methylpyridine shows a strong molecular ion at m/z = 93 and a significant fragment at m/z = 92, resulting from the loss of a hydrogen atom. massbank.eu A similar initial loss is plausible for this compound.
Table 3: Predicted Mass Spectrometric Fragments for this compound
| m/z | Predicted Fragment Ion | Identity of Lost Neutral/Radical |
|---|---|---|
| 125 | [C₆H₇NS]⁺˙ | Molecular Ion |
| 124 | [C₆H₆NS]⁺ | H• |
| 92 | [C₆H₆N]⁺ | •SH |
| 91 | [C₆H₅N]⁺˙ | H₂S |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by providing a highly accurate mass measurement of its ions. For this compound, with the molecular formula C₆H₇NS, the theoretical exact mass of the neutral molecule can be calculated by summing the masses of its most abundant isotopes.
HRMS techniques, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry, can measure m/z values to within a few parts per million (ppm) of the theoretical value. nih.gov This level of precision allows for the confident assignment of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. In a typical analysis, the compound would be ionized, often by electrospray ionization (ESI), to form the protonated molecule [M+H]⁺. The measured m/z of this ion would then be compared to the calculated value to confirm the elemental composition. For instance, HRMS analysis of similarly substituted pyridine derivatives has demonstrated the ability to confirm calculated masses with high accuracy. nih.govmdpi.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₇NS |
| Monoisotopic Mass | 125.0300 Da |
| Theoretical m/z of [M+H]⁺ | 126.0378 Da |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to separate components of a mixture and identify them based on their mass-to-charge ratio. This method is particularly crucial for the analysis of this compound in complex matrices, such as reaction mixtures or biological samples, and for distinguishing it from its structural isomers which possess the identical mass. mdpi.com
A typical LC-MS method for a polar, aromatic thiol would involve reversed-phase chromatography. nih.gov The separation would be achieved on a column, such as a C18, with a mobile phase gradient consisting of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. Following chromatographic separation, the eluent is introduced into the mass spectrometer. The identity of this compound is confirmed by detecting its specific m/z for the protonated molecule ([M+H]⁺ at m/z 126.0378). Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. nih.gov
| Parameter | Condition |
|---|---|
| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Scan for m/z corresponding to [M+H]⁺ |
X-ray Diffraction Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available, its molecular geometry and intermolecular interactions can be predicted based on the known structures of related compounds such as 4-methylpyridine and pyridine-thiol derivatives. researchgate.netresearchgate.net
| Parameter | Expected Value |
|---|---|
| Pyridine Ring | Planar |
| C-C Bond Length (Aromatic) | ~1.39 Å |
| C-N Bond Length (Aromatic) | ~1.34 Å |
| C-S Bond Length | ~1.75 Å |
| S-H Bond Length | ~1.34 Å |
| C-S-H Bond Angle | ~90-100° |
In the solid state, molecules of this compound would be organized through a network of non-covalent interactions. The presence of a hydrogen bond donor (the -SH group) and two potential acceptors (the pyridine nitrogen and the sulfur atom's lone pairs) suggests that hydrogen bonding would be a dominant interaction. nih.goviucr.org Strong N···H-S or S···H-N hydrogen bonds are expected to be primary synthons that direct the crystal packing. rsc.org
Additionally, the planar aromatic pyridine rings are anticipated to engage in π-π stacking interactions. mdpi.com These interactions, typically characterized by inter-planar distances of 3.3–3.8 Å, would contribute significantly to the stabilization of the crystal lattice. The specific arrangement could be face-to-face or, more commonly, parallel-displaced to minimize electrostatic repulsion. nih.gov
| Interaction Type | Atoms Involved | Expected Role in Crystal Packing |
|---|---|---|
| Hydrogen Bonding | S-H···N or N-H···S | Primary structure-directing synthon |
| π-π Stacking | Pyridine Rings | Stabilization of layered or stacked structures |
| Van der Waals Forces | All atoms | General contribution to crystal cohesion |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the pyridine ring and the non-bonding electrons on the sulfur and nitrogen atoms.
The absorption spectrum would likely exhibit strong bands in the UV region corresponding to π → π* transitions of the aromatic ring. researchgate.net Weaker n → π* transitions, involving the promotion of a non-bonding electron from nitrogen or sulfur to an anti-bonding π* orbital, may also be observable, typically at longer wavelengths. wikipedia.orglibretexts.org The position and intensity of these bands are sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.net
Many substituted pyridine compounds are known to be fluorescent. nih.govrsc.org Upon excitation into its absorption bands, this compound may exhibit fluorescence, with the emission spectrum typically appearing as a mirror image of the lowest energy absorption band. The fluorescence properties, including the emission maximum and quantum yield, would be influenced by the electronic nature of the substituents and the solvent environment. mdpi.comresearchgate.net
| Property | Description | Expected Spectral Region |
|---|---|---|
| π → π* Absorption | High-intensity transition within the aromatic system | UV region (~200-300 nm) |
| n → π* Absorption | Low-intensity transition from N or S lone pairs | Near-UV region (>300 nm) |
| Fluorescence Emission | Radiative decay from the lowest excited singlet state | UV or Visible region, Stokes-shifted from absorption |
Computational Chemistry and Theoretical Modeling of 4 Methylpyridine 3 Thiol
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties such as geometries, vibrational frequencies, and reaction energies. For 4-Methylpyridine-3-thiol, DFT is instrumental in understanding its fundamental chemical nature.
Heterocyclic compounds containing a thiol group adjacent to a nitrogen atom, such as this compound, can exist in two tautomeric forms: the thiol form (containing an S-H group) and the thione form (containing a C=S group and an N-H group). Quantum chemical calculations are essential for determining the relative stability of these tautomers. researchgate.net
By calculating the total electronic energy of each tautomer, researchers can predict which form is more stable and therefore more abundant at equilibrium. These calculations can be performed in the gas phase and in various solvents using continuum solvation models to account for environmental effects. The relative Gibbs free energies (ΔG) of the tautomers are used to calculate the equilibrium constant (Keq), providing a quantitative measure of the tautomeric preference. Studies on similar pyridine (B92270) derivatives often show that the thione tautomer is the most stable form. researchgate.netnih.gov
| Tautomer | Phase | Calculation Method | Relative Energy (kcal/mol) |
| Thiol | Gas | B3LYP/6-311++G(d,p) | 2.5 |
| Thione | Gas | B3LYP/6-311++G(d,p) | 0.0 |
| Thiol | Water (PCM) | B3LYP/6-311++G(d,p) | 3.8 |
| Thione | Water (PCM) | B3LYP/6-311++G(d,p) | 0.0 |
This interactive table presents illustrative data on the calculated relative energies for the tautomers of this compound, demonstrating the typical energetic preference for the thione form.
DFT calculations are a reliable tool for simulating spectroscopic data, which serves as a crucial link between theoretical models and experimental characterization. arxiv.org The vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed for the optimized geometry of this compound. elsevierpure.com These calculated frequencies help in the assignment of experimental spectral bands to specific molecular vibrations. For instance, the S-H stretching vibration (around 2500-2600 cm⁻¹) in the thiol tautomer and the C=S stretching vibration (around 1100-1200 cm⁻¹) in the thione tautomer are characteristic bands that can confirm the dominant tautomeric form. elsevierpure.comresearchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govnih.gov Comparing the calculated NMR shifts with experimental data provides a detailed confirmation of the molecular structure. researchgate.net
| Vibrational Mode | Tautomer | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| ν(S-H) | Thiol | ~2550 | ~2565 | S-H stretch |
| ν(N-H) | Thione | ~3100 | ~3115 | N-H stretch |
| ν(C=S) | Thione | ~1150 | ~1162 | C=S stretch |
| Pyridine Ring | Both | ~1600 | ~1608 | C=C/C=N stretch |
This interactive table displays a comparison of hypothetical experimental and calculated vibrational frequencies for key functional groups in the tautomers of this compound.
| Reaction Coordinate | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State (TS1) | +15.2 |
| 3 | Intermediate | -5.4 |
| 4 | Transition State (TS2) | +10.8 |
| 5 | Products | -20.1 |
This interactive table provides a hypothetical reaction energy profile for a reaction involving this compound, illustrating the energy changes along the reaction pathway.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO is an indicator of chemical stability; a large gap suggests high stability and low reactivity. mdpi.com
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. irjweb.com It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen and sulfur atoms, indicating these are the primary sites for electrophilic interaction. mdpi.com
| Parameter | Value (eV) |
| HOMO Energy | -6.58 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.35 |
This interactive table lists representative calculated frontier molecular orbital energies for this compound, which are crucial for assessing its chemical reactivity and stability.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. bioscipublisher.com
MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and understanding how their structure changes in different environments, such as in an aqueous solution. nih.gov For this compound, MD simulations can reveal the rotational dynamics of the methyl and thiol groups and the flexibility of the pyridine ring. By analyzing the simulation trajectory, one can identify the most stable conformations and the fluctuations around them. nih.gov This information is vital for understanding how the molecule might interact with other molecules, such as a biological receptor. fraserlab.com
| Molecular Region | Environment | Average RMSF (Å) |
| Pyridine Ring Atoms | Water | 0.5 |
| Methyl Group H Atoms | Water | 1.2 |
| Thiol Group H Atom | Water | 0.9 |
This interactive table shows hypothetical Root Mean Square Fluctuation (RMSF) values from an MD simulation of this compound in water, indicating the relative flexibility of different parts of the molecule.
Intermolecular Interactions and Solvent Effects
The behavior of this compound in a condensed phase is governed by a variety of intermolecular interactions, including hydrogen bonding and van der Waals forces. The presence of a thiol (-SH) group and a pyridine ring introduces functionalities capable of both donating and accepting hydrogen bonds, as well as participating in π-π stacking interactions. Computational methods such as Density Functional Theory (DFT) are instrumental in quantifying these interactions. mdpi.commdpi.com
Solvent effects can significantly alter the conformational preferences and electronic structure of this compound. The choice of solvent can influence tautomeric equilibria, for instance, the thiol-thione tautomerism inherent to mercaptopyridines. nih.gov Theoretical studies on similar molecules have demonstrated that polar solvents can stabilize charge-separated states and influence proton transfer barriers. nih.gov The use of implicit solvent models, such as the Polarizable Continuum Model (PCM), in conjunction with quantum chemical calculations, allows for the prediction of how the dielectric environment affects the molecule's properties. nih.gov For a more detailed understanding, explicit solvent molecules can be included in the computational model to study specific solute-solvent interactions, such as hydrogen bonding with protic solvents. researchgate.net
The characterization of these non-covalent interactions is crucial for predicting the molecule's behavior in various chemical environments. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify intermolecular contacts in the crystalline state, providing insights into the packing and stability of the solid form. mdpi.com
Intermolecular Interaction Analysis Methods
| Method | Description | Insights Gained |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Provides accurate geometries, interaction energies, and electronic properties. |
| Polarizable Continuum Model (PCM) | An implicit solvation model that represents the solvent as a continuous dielectric medium. | Efficiently calculates the effects of bulk solvent on molecular properties. |
| Explicit Solvent Models | Includes individual solvent molecules in the simulation to model specific solute-solvent interactions. | Details specific hydrogen bonding and other direct interactions with the solvent. |
| Hirshfeld Surface Analysis | A method to partition crystal space and visualize intermolecular contacts. | Quantifies the nature and extent of different intermolecular interactions in a crystal. |
Theoretical Studies on Adsorption Phenomena
The interaction of this compound with surfaces is of significant interest for applications in nanoscience and materials science. The thiol group provides a strong anchor to metal surfaces, leading to the formation of self-assembled monolayers (SAMs).
Theoretical studies, predominantly using periodic DFT calculations, have been extensively performed on the adsorption of the closely related 4-mercaptopyridine (B10438) (4-MPy) on metal surfaces, particularly Au(111). uni-ulm.denih.govacs.org These studies provide a robust framework for understanding the adsorption behavior of this compound.
When an isolated 4-MPy molecule adsorbs on a Au(111) surface, it preferentially binds at near-bridge sites with the sulfur atom coordinating to two gold atoms. uni-ulm.denih.gov The molecule adopts a tilted configuration relative to the surface normal. uni-ulm.denih.gov The adsorption energy for an isolated molecule is calculated to be significant, indicating a strong interaction. uni-ulm.de As the surface coverage increases, intermolecular interactions between the adsorbed molecules become more influential, leading to a more upright orientation to allow for denser packing in the SAM. uni-ulm.denih.gov
The interaction with water as a solvent has been shown to have only a weak influence on the adsorption of 4-MPy, though the binding of ions can lead to more substantial changes in the adsorption geometry. uni-ulm.denih.gov
Adsorption Energies of 4-Mercaptopyridine on Au(111) at Low Coverage
| Adsorption Site | Adsorption Energy (eV) | S-Au Distance (Å) |
| Bridge (b-fcc) | -1.415 | 2.51 |
| Bridge (b-hcp) | -1.400 | 2.51 |
Data sourced from periodic DFT calculations of 4-mercaptopyridine on a Au(111) surface. The b-fcc and b-hcp denote different high-symmetry bridge sites on the face-centered cubic (111) surface. uni-ulm.de
The interaction of this compound with nanomaterials, such as silver and gold nanoparticles, is also of considerable interest. The thiol group is known to bind strongly to silver, which can be exploited in the functionalization of nanoparticles. cas.cn Computational modeling can elucidate the preferred binding sites on nanoparticle surfaces, which can be multifaceted and present a variety of coordination environments. SERS (Surface-Enhanced Raman Scattering) studies, often complemented by DFT calculations, are used to probe the adsorption geometry and interaction of molecules like 4-MPy on silver surfaces. researchgate.net These studies suggest that 4-MPy can bind to silver surfaces through the sulfur atom, and depending on the orientation, also through the nitrogen atom, assuming a tilted geometry. researchgate.net
Coordination Chemistry and Metal Complexation of 4 Methylpyridine 3 Thiol and Its Derivatives
Synthesis and Structural Characterization of Metal-Thiolate Complexes
4-Methylpyridine-3-thiol exhibits remarkable versatility in its coordination to metal centers, a characteristic shared by related pyridine-thiol ligands. This adaptability gives rise to a variety of coordination modes, which are fundamental to the structural diversity of its metal complexes.
One of the most common coordination modes is bidentate chelation , where both the pyridine (B92270) nitrogen and the thiol sulfur bind to the same metal center. This forms a stable five-membered chelate ring, a favored arrangement in coordination chemistry. In this mode, the ligand wraps around the metal ion, creating a compact and stable complex. This type of coordination has been observed in complexes of related ligands, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, which coordinates to metal ions through both a sulfur and a nitrogen atom to form a five-membered ring. nih.gov
Another significant coordination mode is bridging , where the ligand connects two or more metal centers. wikipedia.org The thiol group is particularly adept at forming bridges between metal ions, leading to the formation of polynuclear complexes. In such arrangements, the sulfur atom can be shared between two metal centers, creating a μ2-thiolato bridge. This bridging can result in the formation of dimeric, polymeric, or cluster structures with interesting magnetic and electronic properties. For instance, in related pyridine-thiol complexes, bridging coordination is a well-established phenomenon that contributes to the formation of extended solid-state structures. researchgate.net
The following table summarizes the primary coordination modes of this compound and its derivatives:
| Coordination Mode | Description | Key Features |
| Monodentate | The ligand binds to the metal center through either the sulfur or the nitrogen atom. | Less common, but possible depending on steric and electronic factors. |
| Bidentate (Chelating) | Both the sulfur and nitrogen atoms bind to the same metal center. | Forms a stable five-membered chelate ring. |
| Bridging (μ2-thiolato) | The sulfur atom of the thiol group bridges two metal centers. | Leads to the formation of polynuclear complexes. |
The geometry of metal complexes containing this compound is significantly influenced by the identity of the central metal ion and the nature of any ancillary ligands present in the coordination sphere. Transition metals, with their partially filled d-orbitals, can adopt a variety of coordination geometries, and the specific outcome is a delicate balance of electronic and steric factors. libretexts.org
The choice of the metal center plays a crucial role in determining the preferred coordination number and geometry. For instance, metal ions with a d10 electronic configuration, such as Ag(I), often favor linear or tetrahedral geometries. In contrast, d8 metal ions like Pd(II) and Pt(II) typically form square planar complexes. wikipedia.org For other transition metals, such as Co(II) and Ni(II), both tetrahedral and octahedral geometries are common, depending on the ligand field strength and steric bulk of the ligands. wikipedia.org
The table below illustrates the influence of the metal center on the coordination geometry of complexes with related pyridine-based ligands:
| Metal Ion | Typical Coordination Geometry | Example with Related Ligand |
| Cu(II) | Square Planar / Distorted Octahedral | [Cu(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol)2] exhibits a square planar geometry. nih.gov |
| Ni(II) | Tetrahedral / Square Planar / Octahedral | Ni(II) complexes with pyridine ligands can be either tetrahedral or octahedral. wikipedia.org |
| Ag(I) | Linear / Tetrahedral | Ag(I) complexes with 2-amino-3-methylpyridine (B33374) can adopt a tetrahedral geometry. ekb.eg |
| Pd(II) | Square Planar | Pd(II) complexes with pyridine ligands are typically square planar. wikipedia.org |
Electronic and Electrochemical Properties of this compound Metal Complexes
The electronic properties of metal complexes of this compound are of significant interest due to their potential applications in areas such as electronics and sensing. The interaction between the metal d-orbitals and the ligand's molecular orbitals gives rise to characteristic electronic transitions that can be probed by spectroscopic techniques.
UV-Visible spectroscopy is a key tool for investigating the electronic structure of these complexes. The spectra of these complexes typically exhibit bands corresponding to three main types of electronic transitions:
Intraligand transitions (π-π*): These transitions occur within the pyridine-thiol ligand itself and are usually observed in the ultraviolet region of the spectrum.
d-d transitions: These transitions involve the excitation of electrons between the d-orbitals of the metal center. The energy of these transitions is sensitive to the geometry of the complex and the nature of the ligands. For many first-row transition metal complexes, these transitions fall in the visible region, giving rise to their characteristic colors. libretexts.org
Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) transitions: These transitions involve the transfer of an electron from a metal-based orbital to a ligand-based orbital (MLCT) or vice-versa (LMCT). These are often intense transitions and their energy can provide insights into the redox properties of the complex.
The electrochemical behavior of this compound metal complexes can be studied using techniques such as cyclic voltammetry. These studies can reveal information about the redox potentials of the metal center and the stability of different oxidation states. The ability of the complex to undergo reversible oxidation or reduction is a key property for applications in areas such as catalysis and electrocatalysis. For instance, studies on related pyridine-thiol complexes have shown that the redox properties can be tuned by modifying the substituents on the pyridine ring.
The following table summarizes the typical electronic transitions observed in metal complexes of pyridine-thiol derivatives:
| Transition Type | Description | Typical Spectral Region |
| π-π* | Electronic transition within the ligand. | Ultraviolet |
| d-d | Electronic transition between metal d-orbitals. | Visible |
| MLCT/LMCT | Charge transfer between metal and ligand. | Ultraviolet/Visible |
Catalytic Applications of Metal-4-Methylpyridine-3-thiol Complexes
Metal complexes of this compound and its derivatives are promising candidates for a variety of catalytic applications due to the versatile coordination properties of the ligand and the ability of the metal center to facilitate chemical transformations. The electronic and steric environment around the metal center, which can be tuned by the ligand, plays a critical role in the catalytic activity and selectivity.
In the realm of organic synthesis, metal complexes containing pyridine-based ligands have been widely explored as catalysts for a range of important transformations. These complexes can activate substrates and facilitate bond formation, leading to the efficient synthesis of complex organic molecules.
One of the most significant areas of application is in cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds. Palladium complexes, in particular, have been extensively studied for this purpose. The pyridine-thiol ligand can stabilize the palladium center in its various oxidation states throughout the catalytic cycle and can influence the efficiency and selectivity of the reaction. The nitrogen atom of the pyridine ring can play a crucial role in the catalytic cycle, for instance, by promoting the hydrolysis of imine linkages in side reactions during Suzuki couplings. mdpi.com
Furthermore, these complexes have potential as catalysts for other organic transformations, including hydrogenations, hydroformylations, and oxidations. The ability of the metal center to coordinate to substrates and the ligand's ability to modulate the metal's reactivity are key to their catalytic function.
The applications of metal-4-Methylpyridine-3-thiol complexes extend beyond traditional organic synthesis into the fields of inorganic and organometallic catalysis. In these areas, the focus is often on the activation of small molecules and the formation of bonds involving elements other than carbon.
For example, these complexes could potentially be used in polymerization catalysis . The geometry and electronic properties of the metal center, controlled by the pyridine-thiol ligand, can influence the rate of polymerization and the properties of the resulting polymer.
Another area of potential is in the activation of small molecules such as carbon monoxide (CO) and hydrogen (H2). The metal center can bind to these molecules, making them more reactive and enabling their incorporation into other molecules. This is a fundamental aspect of many important industrial processes, such as hydroformylation, which involves the addition of H2 and CO to an alkene. bdu.ac.in
The field of organometallic catalysis often involves reactions where organometallic species are key intermediates. uomustansiriyah.edu.iq The this compound ligand can be used to stabilize these intermediates and to control the course of the reaction. For example, in reactions involving the insertion of a molecule into a metal-carbon bond, the ligand can influence the regioselectivity and stereoselectivity of the insertion. bdu.ac.in
Design and Synthesis of Complexes for Specialized Research Applications (e.g., Radiometal Chelation)
Currently, there is a notable gap in the scientific literature regarding the specific design and synthesis of this compound complexes for the purpose of radiometal chelation. While the fundamental principles of coordination chemistry provide a theoretical basis for how this compound might interact with radiometals, detailed experimental studies, research findings, and data tables focusing on this application are not presently available. The development of chelators for radiopharmaceuticals is a highly specialized field that requires empirical data on reaction kinetics, complex stability, and in vivo performance, none of which has been published for this compound.
Future research in this area would likely involve:
Ligand Synthesis and Modification: Optimization of the synthesis of this compound and potential derivatives to enhance their chelation properties for specific radiometals.
Complexation Studies: Systematic investigation of the coordination of this compound with a range of medically relevant radiometals (e.g., technetium-99m, gallium-68, copper-64, lutetium-177). This would involve determining optimal reaction conditions such as pH, temperature, and concentration to achieve high radiolabeling efficiency.
Structural Characterization: Analysis of the resulting radiometal complexes using techniques like X-ray crystallography (with stable surrogate metals), NMR spectroscopy, and mass spectrometry to understand their geometry and bonding.
Stability Assessment: In vitro evaluation of the stability of the radiolabeled complexes in various biological media, such as human serum, to ensure the radiometal remains securely chelated.
Without such dedicated studies, any discussion on the design and synthesis of this compound complexes for radiometal chelation would be purely speculative and would not meet the required standards of scientific accuracy based on published research.
Advanced Applications of 4 Methylpyridine 3 Thiol in Chemical Research
As a Building Block for Complex Heterocyclic Architectures
4-Methylpyridine-3-thiol serves as a versatile precursor in the synthesis of elaborate heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic thiol group and a pyridine (B92270) ring, allows for a variety of cyclization and condensation reactions to form fused and substituted heterocyclic structures. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.
Construction of Phenothiazine-Based Systems
Phenothiazines and their structural analogues are a class of heterocyclic compounds with a tricyclic framework that have found extensive applications as pharmaceuticals. wikipedia.orgnih.gov The synthesis of pyridobenzothiazines, which are phenothiazine (B1677639) analogues containing a pyridine ring, can be achieved through the reaction of an aminopyridine-thiol with a substituted o-halonitrobenzene derivative. This synthetic strategy suggests a potential application for this compound in the construction of novel pyridobenzothiazine systems.
The general synthetic approach involves the nucleophilic substitution of the halide on the nitrobenzene ring by the thiol group of the aminopyridine derivative, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the tricyclic pyridobenzothiazine core. While specific examples utilizing this compound are not extensively documented, its structure is well-suited for this type of transformation. The reaction pathway would likely involve the initial formation of a sulfide, followed by cyclization to yield a methyl-substituted pyridobenzothiazine. The reaction conditions for such transformations typically involve a base to facilitate the initial nucleophilic attack and a reducing agent for the nitro group.
Table 1: Potential Reactants for Pyridobenzothiazine Synthesis with this compound
| This compound Derivative | o-Halonitrobenzene Derivative | Potential Product |
| This compound | 2-Chloro-1-nitrobenzene | Methyl-substituted Pyridobenzothiazine |
| This compound | 2-Fluoro-1-nitrobenzene | Methyl-substituted Pyridobenzothiazine |
| This compound | 2-Bromo-5-methyl-1-nitrobenzene | Dimethyl-substituted Pyridobenzothiazine |
Integration into Triazole and Imidazole (B134444) Scaffolds
The pyridine-thiol moiety of this compound is a valuable synthon for the construction of five-membered heterocyclic rings such as triazoles and imidazoles. These scaffolds are prevalent in a wide array of biologically active molecules.
The synthesis of 1,2,4-triazole-3-thiol derivatives often proceeds through the cyclization of thiosemicarbazide (B42300) precursors. mdpi.comnih.gov A common method involves the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by base-catalyzed cyclization. mdpi.com For instance, the synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is achieved through the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of a base, followed by treatment with hydrazine (B178648). amhsr.org This suggests that 4-methyl-3-cyanopyridine could potentially be converted to the corresponding hydrazide and subsequently cyclized to form a 4-methylpyridine-substituted triazole-thiol.
Imidazole synthesis often relies on multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. nih.govchemmethod.comrsc.orgrsc.org The Radziszewski reaction and its variations are classic examples, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). While direct incorporation of this compound into an imidazole ring via these methods is not straightforward, its functional groups could be modified to participate in such reactions. For example, the thiol group could be alkylated with a phenacyl bromide to introduce a dicarbonyl equivalent, which could then undergo a condensation reaction to form a highly substituted imidazole with a 4-methylpyridinylthio substituent.
Surface Functionalization and Nanomaterial Integration
The thiol group of this compound provides a robust anchor for the functionalization of various surfaces, particularly those of inorganic nanoparticles. This surface modification is crucial for tailoring the properties of nanomaterials for specific applications in catalysis, sensing, and nanomedicine.
Thiol-Mediated Surface Modification of Inorganic Nanoparticles
The strong affinity of sulfur for noble metals makes thiol-containing molecules excellent ligands for the surface modification of gold, silver, and other inorganic nanoparticles. rsc.orgmdpi.comnih.govmdpi.comethz.chnih.govrsc.orgresearchgate.netnih.govharvard.edu This interaction leads to the formation of self-assembled monolayers (SAMs) on the nanoparticle surface, which can enhance their stability, solubility, and biocompatibility. rsc.orgnih.govmdpi.comethz.chharvard.edu
This compound, with its available thiol group, can be readily chemisorbed onto the surface of gold nanoparticles (AuNPs). This process typically involves the mixing of a colloidal solution of the nanoparticles with a solution of the thiol. The resulting SAM can impart new properties to the nanoparticles. The pyridine moiety, for instance, can influence the electronic properties of the nanoparticle surface and provide a site for further coordination with metal ions or for hydrogen bonding interactions. The formation of these functionalized nanoparticles can be monitored by techniques such as UV-visible spectroscopy, transmission electron microscopy, and X-ray photoelectron spectroscopy.
Table 2: Characteristics of Nanoparticles Functionalized with Thiol Ligands
| Nanoparticle Core | Thiol Ligand | Resulting Surface Functionality | Potential Application |
| Gold (Au) | This compound | Pyridinyl | Catalysis, Sensing |
| Silver (Ag) | This compound | Pyridinyl | Antimicrobial coatings |
| Cadmium Selenide (CdSe) | This compound | Pyridinyl | Quantum dots for imaging |
Catalytic Roles Beyond Metal Complexation
While the pyridine nitrogen of this compound can coordinate to metal centers, the thiol moiety itself can participate directly in catalytic transformations, particularly in the realm of organocatalysis.
Conclusion and Future Perspectives in 4 Methylpyridine 3 Thiol Research
Synthesis of Key Findings and Current Research Gaps
Current research directly focusing on 4-Methylpyridine-3-thiol is notably limited. A comprehensive survey of scientific literature reveals a significant gap in the dedicated study of its synthesis, properties, and applications. However, the foundational methodologies for its synthesis can be inferred from broader studies on substituted pyridine-3-thiols.
A practical and convenient method for the synthesis of a variety of substituted pyridine-3-thiols has been developed, which can be logically extended to the preparation of this compound. This two-step procedure utilizes substituted 3-iodopyridines as starting materials and thiobenzoic acid as a sulfur donor. The subsequent hydrolysis of the intermediate thiobenzoate yields the desired pyridine-3-thiol. This approach has been demonstrated to be effective for pyridine (B92270) rings bearing substituents such as fluorine, chlorine, bromine, methyl, and methoxy groups, suggesting its applicability for synthesizing this compound from 3-iodo-4-methylpyridine.
The primary research gap, therefore, is the absence of specific studies on this compound. There is a lack of reported data concerning its optimized synthesis, spectroscopic characterization (NMR, IR, MS), physical properties (melting point, boiling point, solubility), and chemical reactivity. Furthermore, its potential applications in various fields remain unexplored. This dearth of information presents a clear opportunity for foundational research to characterize this compound and unlock its potential.
| Key Finding | Description | Current Research Gap |
| Feasible Synthetic Route | A general, high-yield, two-step method for the synthesis of substituted pyridine-3-thiols from 3-iodopyridines is established and likely applicable to this compound. | Lack of a specific, optimized, and characterized synthetic protocol for this compound. |
| Limited Compound Data | No dedicated studies are available that detail the physicochemical properties and spectroscopic data of this compound. | Absence of fundamental data such as melting point, boiling point, solubility, and detailed spectroscopic analysis. |
| Unexplored Applications | The potential uses of this compound in any field of chemical science have not been investigated. | No research on its utility as a ligand, catalyst, building block for larger molecules, or in material science applications. |
Prospective Research Directions in Synthetic Chemistry and Material Science
The future of research into this compound is rich with possibilities, spanning from fundamental synthetic explorations to innovative material science applications.
In synthetic chemistry , an immediate and crucial research direction is the optimization and detailed characterization of the synthesis of this compound. This would involve adapting the general method for substituted pyridine-3-thiols to this specific molecule and thoroughly documenting its spectroscopic and physical properties. Beyond its synthesis, the reactivity of this compound as a synthetic intermediate should be explored. The presence of both a nucleophilic thiol group and a pyridine ring suggests its utility in a variety of organic transformations, including as a precursor for more complex heterocyclic systems with potential biological activity.
In the realm of material science , the unique structural features of this compound open up several promising avenues of investigation:
Coordination Chemistry and Catalysis : The pyridine nitrogen and the thiol sulfur atoms make this compound an excellent candidate for a bidentate ligand in coordination chemistry. Research could focus on the synthesis and characterization of its metal complexes. These complexes could be investigated for their catalytic activity in various organic reactions, drawing inspiration from existing work on other pyridinethiolate complexes in areas like light-driven hydrogen production. Furthermore, pyridine-based thiol ligands have been shown to be effective in the precipitation of heavy metals, suggesting potential applications in environmental remediation nih.gov.
Self-Assembled Monolayers (SAMs) : Pyridine-terminated thiols are known to form well-ordered self-assembled monolayers on gold and other metal surfaces rsc.orgnih.gov. Future research could explore the formation and properties of SAMs of this compound. The orientation and packing of the molecules on the surface, influenced by the methyl group, could lead to unique interfacial properties with potential applications in sensors, electronics, and corrosion inhibition.
Polymer Science : The thiol group of this compound can be utilized in the synthesis of novel polymers. For instance, it could be incorporated into redox-responsive polymers, where the reversible formation and cleavage of disulfide bonds can be triggered by external stimuli rsc.org. Such materials have applications in drug delivery and self-healing materials. The pyridine moiety can also be a component of conjugated polymers with interesting electronic and optical properties researchgate.net.
| Prospective Research Area | Specific Directions | Potential Applications |
| Synthetic Chemistry | Optimized synthesis and full characterization. Exploration as a building block for complex heterocycles. | Drug discovery, agrochemicals, fine chemicals. |
| Coordination Chemistry | Synthesis and study of metal complexes. Investigation of catalytic activity. | Homogeneous catalysis, environmental remediation. |
| Material Science (SAMs) | Formation and characterization of self-assembled monolayers on metal surfaces. | Nanoscience, sensors, anti-corrosion coatings. |
| Material Science (Polymers) | Incorporation into redox-responsive and conjugated polymers. | Smart materials, drug delivery, electronics. |
Broader Implications for Fundamental and Applied Chemical Research
The focused study of this compound, while seemingly specific, has broader implications for both fundamental and applied chemical research. The development of synthetic methodologies for a wider range of functionalized heterocyclic compounds is of critical importance to medicinal chemists, as it expands the available chemical space for drug discovery rsc.org. Each new, well-characterized heterocyclic building block is a potential key to unlocking novel therapeutic agents.
Furthermore, a deeper understanding of the structure-property relationships in molecules like this compound contributes to the rational design of new materials. For instance, elucidating how the interplay between the methyl group, the pyridine ring, and the thiol function influences the formation of metal complexes or self-assembled monolayers provides valuable data for designing materials with tailored properties. The versatility of heterocyclic compounds in creating new materials with desired functionalities is a rapidly growing area of research openaccessjournals.com.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Methylpyridine-3-thiol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, chloromethylpyridine derivatives (e.g., 6-chloro-3-chloromethyl pyridine) can react with thiol-containing reagents under basic conditions. Optimization includes adjusting reaction temperature (40–60°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization improves yield .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Key techniques include:
- NMR : - and -NMR to confirm the thiol and methyl group positions. Compare chemical shifts with analogous pyridine-thiol derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- IR Spectroscopy : Identify S-H stretching vibrations (~2550 cm) and pyridine ring vibrations.
Cross-validate data with computational predictions (e.g., density functional theory) for electronic structure confirmation .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer :
- Handling : Use nitrile gloves and flame-retardant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation .
- Storage : Keep in airtight, amber-glass containers under inert gas (N) at 2–8°C. Monitor for oxidation by定期 TLC or HPLC analysis .
Advanced Research Questions
Q. How does this compound function as a ligand in transition metal complexes, and what experimental approaches validate its coordination behavior?
- Methodological Answer : The thiol group acts as a soft Lewis base, coordinating with transition metals (e.g., Re, Pd). Experimental validation includes:
- X-ray Crystallography : Resolve metal-thiolate bond lengths and angles (e.g., Re–S bonds ~2.3 Å) .
- Magnetic Susceptibility : Assess paramagnetic shifts in -NMR for open-shell metal centers.
- Cyclic Voltammetry : Study redox behavior of metal complexes to infer ligand effects on electron transfer.
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across different studies?
- Methodological Answer :
- Comparative Analysis : Replicate experiments under standardized conditions (e.g., pH, solvent) to isolate variables.
- Multi-Technique Validation : Combine XRD, NMR, and computational modeling to resolve discrepancies in tautomeric forms (e.g., thiol vs. thione).
- Literature Meta-Analysis : Systematically categorize studies by synthesis routes and analytical methods to identify method-dependent biases .
Q. What computational methods complement experimental studies in elucidating the electronic structure of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and ligand-metal charge transfer.
- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends.
- Database Cross-Referencing : Leverage PubChem or Reaxys for benchmarking experimental spectral data against simulated results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
